molecular formula C21H19N3OS B11712065 3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile

3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile

Cat. No.: B11712065
M. Wt: 361.5 g/mol
InChI Key: YJHNFWSRQVESLJ-SFQUDFHCSA-N
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Description

3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling Reactions: The thiazole ring is then coupled with 4-methoxyphenyl and 4-dimethylamino-phenyl groups through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the thiazole and acrylonitrile groups.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl and nitrile groups but lacks the thiazole and dimethylamino groups.

    2-(4-Methoxyphenyl)thiazole: Contains the thiazole and methoxyphenyl groups but lacks the dimethylamino and acrylonitrile groups.

Uniqueness

3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H19N3OS/c1-24(2)18-8-4-15(5-9-18)12-17(13-22)21-23-20(14-26-21)16-6-10-19(25-3)11-7-16/h4-12,14H,1-3H3/b17-12+

InChI Key

YJHNFWSRQVESLJ-SFQUDFHCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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